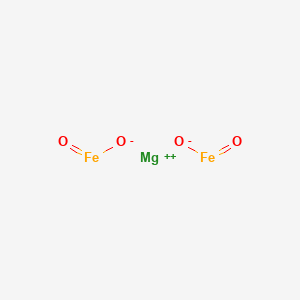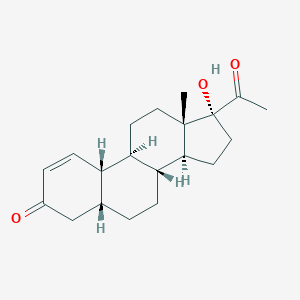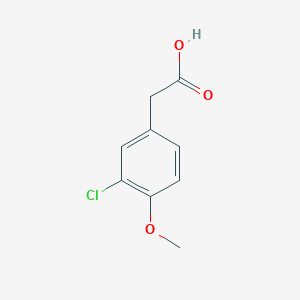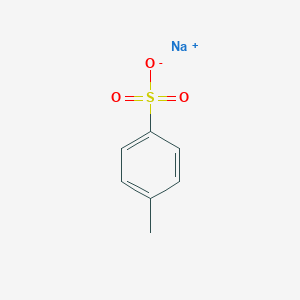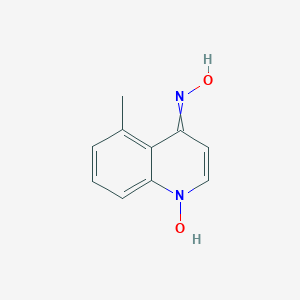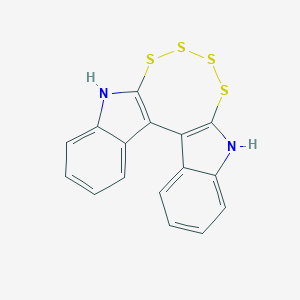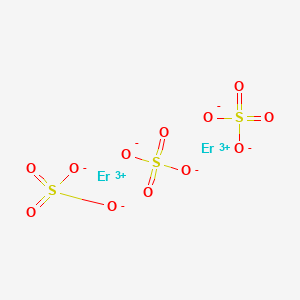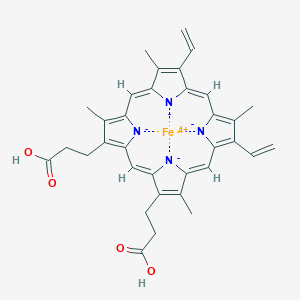
Ferroprotoporphyrin
Übersicht
Beschreibung
Ferroprotoporphyrin plays a significant role in various biological and chemical processes. This compound is a type of metalloporphyrin with iron (Fe) as its central metal ion. It is involved in oxygen transport and storage when incorporated into hemoglobin and myoglobin, respectively.
Synthesis Analysis
The synthesis of ferroprotoporphyrin involves the chelation of iron by protoporphyrin IX. This process is highly influenced by factors such as the solvent system, metal salts, and the presence of detergents. Kinetic studies show that the rate of metal incorporation into porphyrins can vary with the nature of the solvent and the presence of chelating agents, which may affect the synthesis efficiency (Longo et al., 1973).
Molecular Structure Analysis
The molecular structure of ferroprotoporphyrin is characterized by a complex coordination environment where the iron ion is centrally located within the protoporphyrin ring. This arrangement allows for versatile chemical reactions and interactions, contributing to its functionality in biological systems.
Chemical Reactions and Properties
Ferroprotoporphyrin undergoes various chemical reactions, including oxidation and coordination with other molecules. Its ability to reversibly bind oxygen is a key property that enables its role in biological oxygen transport. The specific chemical reactions it undergoes are influenced by the local chemical environment and external perturbations (Ortiz-Garcia & Quardokus, 2023).
Physical Properties Analysis
The physical properties of ferroprotoporphyrin, such as solubility and stability, are crucial for its biological and chemical applications. These properties can be affected by factors like pH, solvent type, and the presence of specific ions or molecules in the environment.
Chemical Properties Analysis
The chemical properties of ferroprotoporphyrin, including its redox potential and ability to participate in electron transfer reactions, are essential for its function in processes like photosynthesis and respiration. The compound's reactivity is modulated by its molecular structure and the electronic properties of the iron ion.
For further insights into the synthesis, structure, reactions, and properties of ferroprotoporphyrin and related compounds, additional references include studies on metalloporphyrins' general chemistry, their applications in catalysis, and their interactions with surfaces and biological molecules (Longo et al., 1973); (Tomá et al., 2014); (Cartron et al., 2006).
Wissenschaftliche Forschungsanwendungen
-
Application in Malaria Research
- Scientific Field : Biochemistry and Cellular and Molecular Biology .
- Summary of Application : Ferroprotoporphyrin IX (FPIX) heme and crystallized FPIX (hemozoin; Hz) are used to study various growth stages of intraerythrocytic Plasmodium falciparum malarial parasites .
- Methods of Application : The research uses Plasmodium falciparum culture synchronization, optimized heme and hemozoin extraction protocols, and mass spectrometry .
- Results or Outcomes : The study aimed to test whether FPIX and Hz abundances differ for delayed clearance phenotype (DCP) and control parasites .
-
Application in Antimalarial Drug Research
- Scientific Field : Pharmaceuticals .
- Summary of Application : Iron protoporphyrin IX (Fe-PPIX) is studied in relation to the antimalarial activity of endoperoxide drugs .
- Methods of Application : The research involves studying the interaction between endoperoxides and heme .
- Results or Outcomes : The study suggests that by alkylating heme, endoperoxide drugs can cause an imbalance in the iron homeostasis and that the hematin–drug adducts formed have strong cytocidal effects .
-
Application in Antioxidant Research
- Scientific Field : Biochemistry and Cellular and Molecular Biology .
- Summary of Application : Heme, an iron-protoporphyrin complex, is essential for all cells, especially those in which heme is a key prosthetic group of proteins such as hemoglobin, myoglobin, and cytochromes of the mitochondria .
- Methods of Application : The research involves studying heme metabolism and signaling pathways, including heme synthesis, degradation, and scavenging .
- Results or Outcomes : The study focuses on trauma and inflammatory diseases, including traumatic brain injury, trauma-related sepsis, cancer, and cardiovascular diseases where current work suggests that heme may be most important .
-
Application in Pharmacological Research
- Scientific Field : Pharmaceuticals .
- Summary of Application : Iron protoporphyrin IX (Fe-PPIX) is studied in relation to the antimalarial activity of endoperoxide drugs .
- Methods of Application : The research involves studying the interaction between endoperoxides and heme .
- Results or Outcomes : The study suggests that by alkylating heme, endoperoxide drugs can cause an imbalance in the iron homeostasis and that the hematin–drug adducts formed have strong cytocidal effects .
-
Application in Hemoglobin Stabilization
- Scientific Field : Biochemistry and Cellular and Molecular Biology .
- Summary of Application : The hydrophobic pocket of hemoglobin is important for stabilizing the ferrous iron presented in heme .
- Methods of Application : The research involves studying the digestion of hemoglobin and subsequent release of heme .
- Results or Outcomes : The study shows that the digestion of hemoglobin and subsequent release of heme enable its rapid oxidization with molecular oxygen to its counterpart ferric form (ferric protoporphyrin IX, Fe III -PPIX, hematin) .
-
Application in Chlorophyll Production
- Scientific Field : Plant Biology .
- Summary of Application : Protoporphyrin IX is an organic compound, classified as a porphyrin, that plays an important role in living organisms as a precursor to other critical compounds like heme and chlorophyll .
- Methods of Application : The research involves studying the porphine core, a tetrapyrrole macrocycle with a marked aromatic character .
- Results or Outcomes : The study shows that Protoporphyrin IX is essentially planar, except for the N-H bonds that are bent out of the plane of the rings, in opposite (trans) directions .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFMIBPWCXCRK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protoheme | |
CAS RN |
14875-96-8 | |
| Record name | Iron protoporphyrin IX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN21,κN22,κN23,κN24]-, hydrogen (1:2), (SP-4-2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROHEME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VZT0U6YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
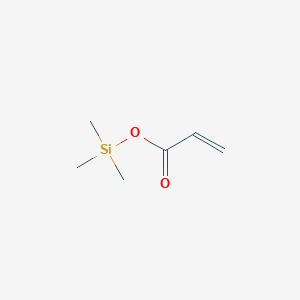
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
